An In-depth Technical Guide to the Chemical Properties and Applications of 6-Maleimidohexanoic Acid
An In-depth Technical Guide to the Chemical Properties and Applications of 6-Maleimidohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Maleimidohexanoic acid is a heterobifunctional crosslinker that plays a pivotal role in the field of bioconjugation. Its unique architecture, featuring a reactive maleimide (B117702) group at one end and a carboxyl group at the other, enables the covalent linkage of molecules, most notably in the development of antibody-drug conjugates (ADCs), fluorescent labeling, and surface functionalization. This guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of 6-Maleimidohexanoic acid.
Core Chemical Properties
6-Maleimidohexanoic acid is a white to yellow solid with the chemical formula C₁₀H₁₃NO₄ and a molecular weight of 211.21 g/mol .[1][2] It is valued for its bifunctional nature, which allows for sequential or orthogonal conjugation strategies. The maleimide moiety exhibits high reactivity towards sulfhydryl groups, while the carboxylic acid can be activated to react with primary amines.
Quantitative Data Summary
For ease of reference, the key quantitative properties of 6-Maleimidohexanoic acid are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO₄ |
| Molecular Weight | 211.21 g/mol [1][2] |
| CAS Number | 55750-53-3[1][2] |
| Physical Form | White to yellow solid/powder[1] |
| Melting Point | 86-92 °C[1][2] |
| Solubility | Soluble in DCM, THF, DMF, DMSO, water, methanol, and ethanol.[3][4] Insoluble in ether.[4] |
| Storage Temperature | 2-8°C[1] |
| Purity | Typically >90% (GC) or ≥98.0% (HPLC)[5][2] |
Reactivity and Stability
The utility of 6-Maleimidohexanoic acid is defined by the distinct reactivity of its two functional groups.
Maleimide Group: The maleimide group reacts specifically with sulfhydryl (thiol) groups via a Michael addition reaction to form a stable thioether bond.[6] This reaction is most efficient and selective within a pH range of 6.5 to 7.5.[4] At pH values above 7.5, the maleimide group can also react with primary amines, and the rate of hydrolysis of the maleimide ring increases, leading to an inactive product.[5][4]
Carboxylic Acid Group: The terminal carboxylic acid can be activated using carbodiimides, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of N-hydroxysuccinimide (NHS) to form an NHS ester. This activated ester then readily reacts with primary amines to form a stable amide bond.
The compound is sensitive to moisture, and hydrolysis of the maleimide ring is a key consideration for its storage and handling.[6] Stock solutions should be prepared fresh in anhydrous solvents like DMF or DMSO.
Experimental Protocols
The following sections provide detailed methodologies for the use of 6-Maleimidohexanoic acid in bioconjugation, with a focus on antibody-drug conjugation.
General Workflow for Antibody-Drug Conjugation
The overall process involves the reduction of the antibody's interchain disulfide bonds to generate free sulfhydryl groups, followed by conjugation with the maleimide-containing payload.
Caption: General workflow for antibody-drug conjugation.
Detailed Methodology for Antibody Reduction
-
Prepare Antibody Solution: Dissolve the antibody in a suitable buffer, such as phosphate-buffered saline (PBS), to a concentration of 1-2 mg/mL.
-
Prepare Reducing Agent: Prepare a 10 mM solution of TCEP (tris(2-carboxyethyl)phosphine).
-
Reduction Reaction: Add the TCEP solution to the antibody solution at a molar ratio of 10:1 (TCEP:antibody).
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature.
-
Purification: Remove the excess TCEP using a desalting column.
Detailed Methodology for Conjugation
-
Prepare Maleimide-Activated Payload: The cytotoxic drug or fluorescent dye should be functionalized with a maleimide group. If starting with a drug containing a primary amine, it can be reacted with the NHS ester of 6-Maleimidohexanoic acid (prepared by reacting 6-Maleimidohexanoic acid with EDC and NHS) to introduce the maleimide functionality. Dissolve the maleimide-activated payload in DMSO to a concentration of 10 mM.
-
Conjugation Reaction: Add the maleimide-activated payload to the reduced antibody solution at a molar ratio of 5:1 (payload:antibody).
-
Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
Quenching: Terminate the reaction by adding a 10 mM solution of cysteine to cap any unreacted maleimide groups.
-
Final Purification: Purify the resulting antibody-drug conjugate using size-exclusion chromatography (SEC) to remove any excess payload and reaction by-products.
-
Characterization: Characterize the final conjugate using techniques such as mass spectrometry to determine the drug-to-antibody ratio (DAR) and SDS-PAGE to confirm purity.
Signaling Pathways in Targeted Drug Delivery
Conjugates synthesized using 6-Maleimidohexanoic acid as a linker are often designed for targeted drug delivery. The antibody component of the ADC directs the conjugate to cancer cells that overexpress a specific antigen on their surface. Upon binding, the ADC is internalized, and the cytotoxic payload is released, leading to cell death.
Caption: Targeted drug delivery and cellular uptake pathway.
The process can be summarized as follows:
-
Binding: The ADC circulates in the bloodstream and selectively binds to the target antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized into the cell through endocytosis, forming an endosome.
-
Trafficking: The endosome traffics to and fuses with a lysosome.
-
Payload Release: The acidic and enzymatic environment of the lysosome cleaves the linker, releasing the cytotoxic payload into the cytoplasm.
-
Cell Death: The released payload exerts its cytotoxic effect, leading to apoptosis or cell cycle arrest, ultimately resulting in the death of the cancer cell.
Conclusion
6-Maleimidohexanoic acid is a versatile and indispensable tool in modern bioconjugation chemistry. Its well-defined reactivity allows for the precise and stable linkage of biomolecules, which is fundamental to the development of advanced therapeutics and diagnostics. A thorough understanding of its chemical properties and the optimization of reaction conditions are crucial for its successful application in research and drug development.
References
- 1. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. 6-Maleimidohexanoic acid - Conju-Probe: Enable Bioconjugation [conju-probe.com]
